

# Spectroscopic Analysis of 4-Sulfamoylbenzoic Acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-sulfamoylbutanoic Acid

Cat. No.: B014803

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## Introduction

4-Sulfamoylbenzoic acid is a sulfonamide derivative of benzoic acid, notable for its applications as a cross-linking reagent in organic synthesis and as a carbonic anhydrase inhibitor.<sup>[1][2]</sup> A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals for structure elucidation, purity assessment, and quality control. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4-sulfamoylbenzoic acid, complete with data interpretation, experimental protocols, and a logical workflow for spectroscopic analysis.

## Molecular Structure

IUPAC Name: 4-sulfamoylbenzoic acid Molecular Formula:  $C_7H_7NO_4S$  Molecular Weight: 201.20 g/mol <sup>[2]</sup> CAS Number: 138-41-0<sup>[1]</sup>

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Figure 1: Chemical structure of 4-sulfamoylbenzoic acid with atom numbering for NMR assignments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of 4-sulfamoylbenzoic acid exhibits distinct signals corresponding to the aromatic, carboxylic acid, and sulfonamide protons.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.14	Doublet (d)	H-2, H-6
~7.97	Doublet (d)	H-3, H-5
~7.57	Singlet (s)	-SO <sub>2</sub> NH <sub>2</sub>
~13.4	Singlet (s)	-COOH

Table 1: <sup>1</sup>H NMR spectral data for 4-sulfamoylbenzoic acid in DMSO-d<sub>6</sub>.[\[3\]](#)

### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment	Rationale
~166-170	C-7 (-COOH)	Carbonyl carbon in a carboxylic acid.[4]
~145-150	C-4	Aromatic carbon attached to the electron-withdrawing sulfonamide group.
~130-135	C-1	Quaternary aromatic carbon attached to the carboxylic acid group.
~128-130	C-2, C-6	Aromatic carbons ortho to the carboxylic acid group.
~125-128	C-3, C-5	Aromatic carbons ortho to the sulfonamide group.[5]

Table 2: Predicted  $^{13}\text{C}$  NMR spectral data for 4-sulfamoylbenzoic acid.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3200-3550 (broad)	O-H stretch	Carboxylic acid
3300-3500 (medium)	N-H stretch	Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> )
3000-3100 (medium)	C-H stretch	Aromatic
2500-3300 (very broad)	O-H stretch	Carboxylic acid dimer
1680-1710 (strong)	C=O stretch	Carboxylic acid
1580-1620 (medium)	C=C stretch	Aromatic ring
1300-1350 (strong)	S=O asymmetric stretch	Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> )
1150-1180 (strong)	S=O symmetric stretch	Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> )

Table 3: Characteristic IR absorption bands for 4-sulfamoylbenzoic acid.[6][7]

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

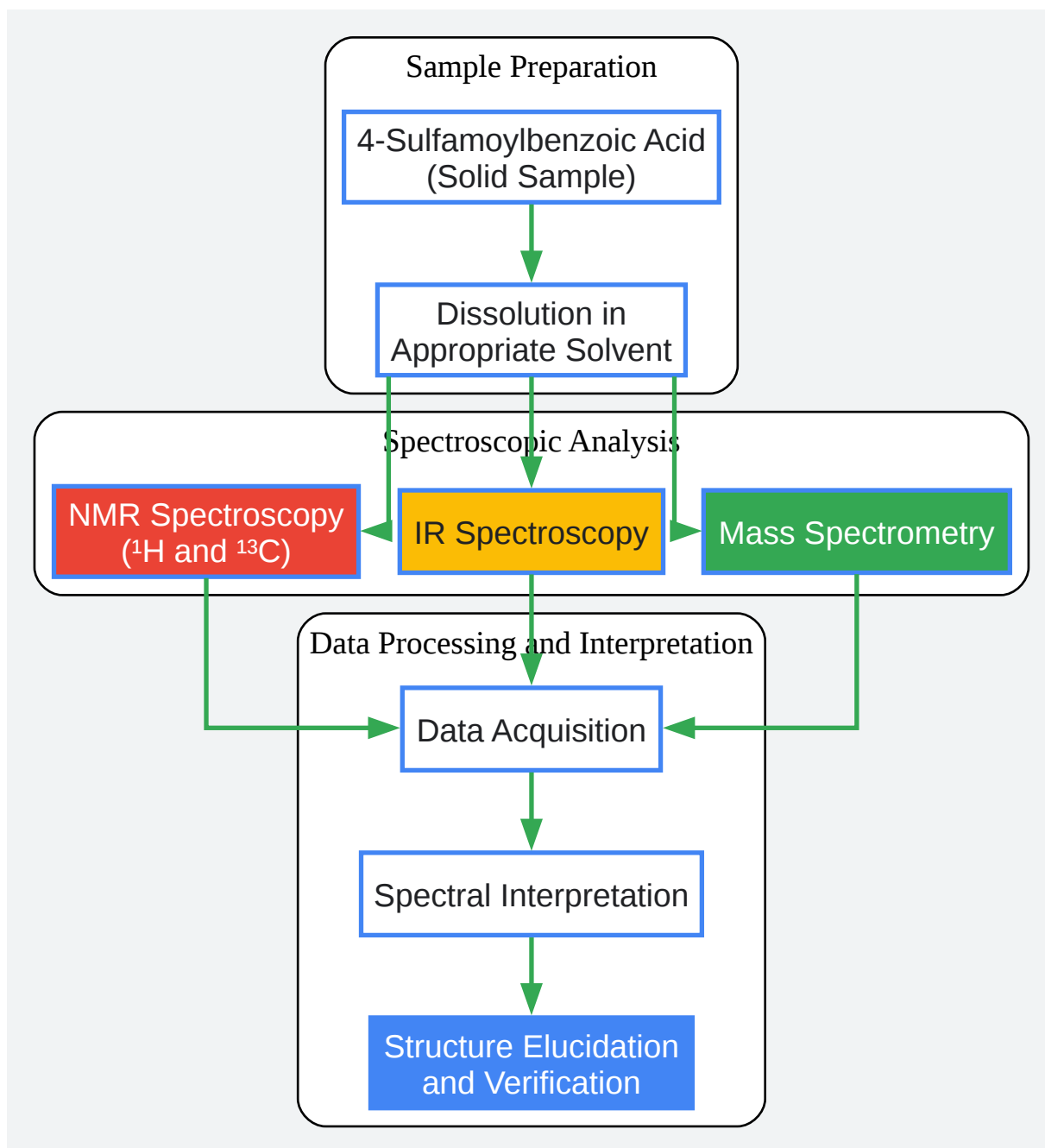
Molecular Ion (M<sup>+</sup>): m/z = 201

Fragment Ion (m/z)	Proposed Neutral Loss
184	H <sub>2</sub> O (from -COOH)
185	NH <sub>3</sub> (from -SO <sub>2</sub> NH <sub>2</sub> )
156	COOH
137	SO <sub>2</sub> NH <sub>2</sub>
121	Loss of SO <sub>2</sub> and NH <sub>2</sub>
93	C <sub>6</sub> H <sub>5</sub> O <sup>+</sup>
65	C <sub>5</sub> H <sub>5</sub> <sup>+</sup>

Table 4: Expected mass spectral fragmentation data for 4-sulfamoylbenzoic acid.[2][8][9]

## Experimental Protocols

### General Workflow for Spectroscopic Analysis



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